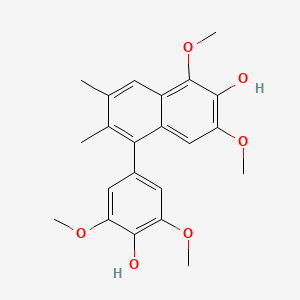
Sacidumlignan A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacidumlignan A, also known as this compound, is a useful research compound. Its molecular formula is C22H24O6 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The synthesis of Sacidumlignan A has been a focus of recent research due to its complex structure and potential applications. The total synthesis of this compound was achieved using various synthetic strategies, including radical cyclization and Friedel-Crafts reactions. The following table summarizes key synthetic routes:
| Synthesis Method | Key Steps | Overall Yield |
|---|---|---|
| Ueno–Stork radical cyclization | Involves the formation of a radical intermediate leading to cyclization | 10% |
| Friedel-Crafts cyclization | Utilizes aromatic compounds to form the cyclolignan structure | 23% |
| Zinc-mediated Barbier reaction | Efficient coupling of diaryl ketones with crotyl bromides | 46% |
Pharmacological Properties
This compound exhibits several bioactive properties that make it a candidate for pharmaceutical applications:
- Antioxidant Activity : Studies indicate that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Research has shown that this compound may reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
Therapeutic Applications
The therapeutic potential of this compound is being explored in various domains:
- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may contribute to cardiovascular health by reducing oxidative damage and inflammation in blood vessels.
- Neurological Disorders : Its ability to protect neuronal cells from oxidative stress suggests possible applications in neuroprotection and the treatment of neurodegenerative diseases.
- Metabolic Disorders : Emerging evidence indicates that this compound might influence metabolic pathways, potentially aiding in the management of conditions like diabetes.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
- A study demonstrated its effectiveness in reducing oxidative stress markers in animal models, suggesting its role as a protective agent against cellular damage.
- Another research focused on its anti-inflammatory effects in vitro, where this compound significantly reduced cytokine production in activated immune cells.
Análisis De Reacciones Químicas
Ueno–Stork Radical Cyclization
The foundational step in Sacidumlignan A synthesis involves Ueno–Stork radical cyclization to construct its tetrahydrofuran core. This reaction employs α-bromo acetal 21 under radical initiation conditions (e.g., Bu₃SnH, AIBN) to achieve stereoselective cyclization, forming the pivotal carbon-oxygen bond (Scheme 1) .
Key Data:
-
Substrate: α-Bromo acetal 21
-
Conditions: Bu₃SnH (1.2 equiv), AIBN (0.1 equiv), toluene, 80°C
Acid-Triggered Tandem Reaction
A critical acid-mediated tandem reaction converts the Ueno–Stork cyclization product 27 directly into this compound. This one-pot process involves dehydration, cyclization, and aromatization under acidic conditions (e.g., HCl in THF) .
Key Data:
-
Substrate: Cyclohexenol 27
-
Conditions: HCl (5% aq.), THF, 60°C, 12 h
Biomimetic Conversion from Sacidumlignan D
This compound can be derived from Sacidumlignan D (4 ) via acid-catalyzed isomerization , mimicking potential biosynthetic pathways. This reaction highlights the structural interconvertibility within the sacidumlignan family .
Key Data:
-
Substrate: Sacidumlignan D (4 )
-
Conditions: H₂SO₄ (cat.), MeOH, reflux, 24 h
Aromatization of Dihydronaphthalene Intermediate
The final aromatization step involves acid-mediated dehydrogenation of a dihydronaphthalene precursor (13 ) to form the naphthalene moiety in this compound. This reaction proceeds via hydride abstraction and subsequent elimination .
Key Data:
-
Substrate: Dihydronaphthalene 13
-
Conditions: BF₃·Et₂O (3 equiv), DCM, 0°C → rt
Stereochemical Control via α-Methylation
A diastereoselective α-methylation of a γ-lactone intermediate ensures the correct configuration at the C-8 stereocenter. This step employs LDA (lithium diisopropylamide) as a base and methyl iodide as the electrophile .
Key Data:
-
Substrate: γ-Lactone 8
-
Conditions: LDA (2.0 equiv), MeI (3.0 equiv), THF, −78°C
Oxidative Demethylation
In late-stage synthesis, oxidative demethylation using ceric ammonium nitrate (CAN) removes methyl protecting groups from phenolic oxygen atoms, yielding the natural product .
Key Data:
-
Substrate: Methyl-protected intermediate
-
Conditions: CAN (2.5 equiv), MeCN/H₂O (4:1), 0°C → rt
Critical Analysis of Synthetic Efficiency
These reactions exemplify modern strategies in natural product synthesis, combining radical chemistry, acid catalysis, and biomimetic transformations to access structurally intricate lignans.
Propiedades
Fórmula molecular |
C22H24O6 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethoxy-6,7-dimethylnaphthalen-2-ol |
InChI |
InChI=1S/C22H24O6/c1-11-7-15-14(10-18(27-5)21(24)22(15)28-6)19(12(11)2)13-8-16(25-3)20(23)17(9-13)26-4/h7-10,23-24H,1-6H3 |
Clave InChI |
NBOWNYPCCMRIJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C=C2C(=C1C)C3=CC(=C(C(=C3)OC)O)OC)OC)O)OC |
Sinónimos |
sacidumlignan A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















